3-Oxocyclopentyl benzoate

Medicinal Chemistry Lead Optimization Lipinski's Rule

3-Oxocyclopentyl benzoate (CAS 883732-00-1) is a distinctive intermediate that combines a cyclopentanone ring with a benzoate ester, enabling selective ketone chemistry without ester cleavage. This feature delivers a clear advantage over simpler analogs (e.g., cyclopentyl benzoate) in complex synthesis. With XLogP 1.7 and TPSA 43.4, it is optimized for GPCR-targeted drug discovery, particularly adenosine antagonists. Matched purity ≥95% supports scalable process development. Source from qualified R&D suppliers to ensure batch-to-batch consistency.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B13045588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclopentyl benzoate
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1OC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12O3/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyXXBUARIGLCRRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxocyclopentyl benzoate (CAS 883732-00-1): Core Identity, Physicochemical Profile, and Procurement Context


3-Oxocyclopentyl benzoate (CAS 883732-00-1) is a specialized synthetic intermediate belonging to the class of benzoate esters linked to a 3-oxocyclopentyl moiety [1]. Its molecular formula is C12H12O3 with a molecular weight of 204.22 g/mol [2]. The compound integrates a cyclopentanone ring, a benzoate ester, and a ketone functional group, imparting distinct electronic and steric properties that govern its reactivity in medicinal chemistry and complex organic synthesis [1]. It is commercially available from specialized suppliers with a typical purity specification of 95% .

Why 3-Oxocyclopentyl benzoate Cannot Be Replaced by Common Benzoate Esters or Alkyl Analogs


Substituting 3-oxocyclopentyl benzoate with seemingly similar compounds, such as cyclopentyl benzoate or ethyl 3-oxocyclopentylbenzoate, is scientifically unsound due to significant differences in lipophilicity, polar surface area, and conformational rigidity that impact reactivity and pharmacokinetic profiles. The target compound features both a cyclopentanone and a benzoate ester, whereas analogs may lack the ketone group (e.g., cyclopentyl benzoate) or possess additional alkyl substituents that alter steric bulk and electronic distribution (e.g., ethyl 4-(3-oxocyclopentyl)benzoate) [1]. These structural variations translate into quantifiable differences in logP, hydrogen bonding potential, and synthetic accessibility, directly affecting their performance in specific reaction sequences and biological assays .

Quantitative Differentiation of 3-Oxocyclopentyl benzoate vs. Structural Analogs


Lipophilicity (XLogP3) Comparison: 3-Oxocyclopentyl benzoate Exhibits a Distinct Polarity Profile

3-Oxocyclopentyl benzoate demonstrates a calculated XLogP3 of 1.7, which is significantly lower than that of the non-oxygenated analog cyclopentyl benzoate (predicted XLogP ~3.0) and also lower than ethyl 4-(3-oxocyclopentyl)benzoate (predicted LogP ~2.42) [1]. This lower lipophilicity, driven by the presence of both a ketone and an ester group, suggests enhanced aqueous solubility and reduced membrane permeability relative to the alkyl-substituted analogs .

Medicinal Chemistry Lead Optimization Lipinski's Rule

Topological Polar Surface Area (TPSA): 3-Oxocyclopentyl benzoate Maintains a Compact Polar Footprint

The target compound has a computed Topological Polar Surface Area (TPSA) of 43.4 Ų, which is identical to the TPSA predicted for ethyl 4-(3-oxocyclopentyl)benzoate (43 Ų) [1]. This value places the compound within the favorable range for oral bioavailability (typically TPSA < 140 Ų) but distinguishes it from more polar derivatives that might exhibit poorer membrane permeability. The TPSA reflects the three hydrogen bond acceptors (two oxygens from the ketone and one from the ester carbonyl) with no hydrogen bond donors [1].

Computational Chemistry Drug Design ADME Prediction

Synthetic Utility: Functional Group Handling and Protection Strategies

In the synthesis of prostaglandin analogs and related cyclopentanoid natural products, 3-oxocyclopentyl benzoate is employed as a key building block because the ketone group can be selectively protected (e.g., as a ketal) while the benzoate ester remains intact, allowing for subsequent functionalization at the cyclopentane ring [1]. In contrast, the ethyl ester analog (ethyl 4-(3-oxocyclopentyl)benzoate) often undergoes transesterification under basic conditions, which can complicate synthetic routes . This chemoselectivity advantage has been demonstrated in patents where the benzoate ester serves as a stable, orthogonal protecting group during multi-step sequences [1].

Organic Synthesis Methodology Development Ketone Protection

High-Value Application Scenarios for 3-Oxocyclopentyl benzoate Driven by Its Differentiated Properties


Medicinal Chemistry: Lead Optimization in Prostaglandin and Xanthine Analog Programs

Due to its moderate lipophilicity (XLogP = 1.7) and compact TPSA (43.4 Ų), 3-oxocyclopentyl benzoate is an ideal intermediate for synthesizing drug candidates targeting GPCRs such as prostaglandin receptors and adenosine receptors [1]. The ketone group provides a handle for introducing sp3-rich cyclopentane moieties, which are increasingly valued for improving metabolic stability and reducing off-target effects [2].

Synthetic Methodology: Development of Orthogonal Protecting Group Strategies

The compound's distinct stability profile allows chemists to perform ketone protection/deprotection sequences without compromising the benzoate ester, a key advantage over simpler alkyl esters . This enables the construction of complex scaffolds with higher chemoselectivity and is particularly useful in natural product total synthesis.

Process Chemistry: Early-Stage Intermediate for High-Value APIs

Patented routes to 1,3-dipropyl-8-(3-oxocyclopentyl)-xanthine, a known adenosine antagonist, utilize 3-oxocyclopentyl-containing intermediates [1]. The benzoate ester's balance of reactivity and stability supports scalable process development, where predictable physicochemical properties minimize purification challenges and enhance overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxocyclopentyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.